molecular formula C7H6ClNO2 B3024592 3-Chloro-4-hydroxybenzamide CAS No. 1007578-86-0

3-Chloro-4-hydroxybenzamide

Cat. No. B3024592
Key on ui cas rn: 1007578-86-0
M. Wt: 171.58 g/mol
InChI Key: ZGWONVASQBZHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633175B2

Procedure details

A mixture of 4-(aminocarbonyl)-2-chlorophenyl 1,1-dimethylethyl carbonate (6.86 g, 0.025 mol) and 4N HCl in dioxane (50 mL) in dioxane (30 mL) was heated at reflux for 4 hr. The reaction mixture was cooled, and precipitated solid was collected by filtration affording 3-chloro-4-hydroxybenzamide as a white solid, used without further purification. LC/MS (method E) tR 0.88 min; m/z 172 (M+H).
Name
4-(aminocarbonyl)-2-chlorophenyl 1,1-dimethylethyl carbonate
Quantity
6.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(OC(C)(C)C)[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([NH2:11])=[O:10])=[CH:5][C:4]=1[Cl:12].Cl>O1CCOCC1>[Cl:12][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=1[OH:2])[C:9]([NH2:11])=[O:10]

Inputs

Step One
Name
4-(aminocarbonyl)-2-chlorophenyl 1,1-dimethylethyl carbonate
Quantity
6.86 g
Type
reactant
Smiles
C(OC1=C(C=C(C=C1)C(=O)N)Cl)(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
precipitated solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)N)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.